

2-(4-(Dimethylamino)phenyl)ethanol safety and handling precautions

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(4-(Dimethylamino)phenyl)ethanol

Cat. No.: B1583679

[Get Quote](#)

An In-Depth Technical Guide to the Safe Handling of **2-(4-(Dimethylamino)phenyl)ethanol**

Introduction: A Proactive Approach to Safety

2-(4-(Dimethylamino)phenyl)ethanol, also known as 4-(Dimethylamino)phenethyl alcohol, is a substituted phenylethanol derivative utilized in various research and development applications, including as an accelerator in the curing of bone cement and in the study of photopolymerization systems for dental resins. While its specific applications are niche, the structural motifs—a tertiary amine and a primary alcohol—suggest a reactivity profile that warrants careful and informed handling. This guide is designed for laboratory personnel, from bench scientists to principal investigators, to provide a comprehensive framework for managing this compound safely. The central thesis of this document is that true laboratory safety is not merely about following rules, but about understanding the chemical causality behind them. Given that the toxicological properties of this compound have not been fully investigated, a conservative and proactive approach to safety is paramount.[\[1\]](#)[\[2\]](#)

Section 1: Compound Identification and Physicochemical Properties

A foundational element of safe handling is a clear understanding of the compound's identity and physical characteristics. These properties dictate its behavior under various laboratory conditions and inform appropriate storage and handling choices.

Synonyms: 4-(Dimethylamino)phenethyl alcohol, 2-(4-Dimethylaminophenyl)-ethanol[[1](#)][[3](#)]

Appearance: Solid

Property	Value	Source(s)
CAS Number	50438-75-0	[3][4][5][6][7]
Molecular Formula	C ₁₀ H ₁₅ NO	[3][4][5][6][8]
Molecular Weight	165.23 g/mol	[2][4][6][8]
Melting Point	54-58 °C	[2][7]
Boiling Point	~284.5 °C at 760 mmHg	[3]
Form	Solid	

Section 2: Hazard Identification and GHS Classification

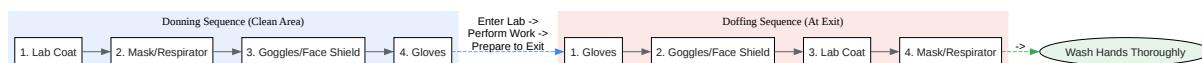
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), **2-(4-(Dimethylamino)phenyl)ethanol** is classified as hazardous.[[1](#)] Understanding these classifications is critical for anticipating potential routes of exposure and implementing effective controls.

Hazard Class	Category	Hazard Statement	Rationale and Implication
Skin Corrosion/Irritation	2	H315: Causes skin irritation.	Direct contact with the solid or solutions can cause redness, itching, and inflammation. This necessitates the use of appropriate chemical-resistant gloves and a lab coat to prevent skin exposure. [1]
Serious Eye Damage/Eye Irritation	2	H319: Causes serious eye irritation.	The compound can cause significant, potentially painful, irritation if it comes into contact with the eyes. This underscores the mandatory use of safety glasses with side shields or chemical splash goggles. [1]
Specific Target Organ Toxicity (Single Exposure)	3	H335: May cause respiratory irritation.	Inhalation of the dust can irritate the nose, throat, and lungs, leading to coughing or shortness of breath. All handling of the solid powder must be performed in a well-ventilated area, preferably within a certified chemical

fume hood, to minimize aerosol generation and inhalation.[1]

The signal word associated with this compound is "Warning".[1][2][4] This signifies a moderate level of hazard, requiring diligent adherence to safety protocols.

Section 3: Exposure Controls and Personal Protective Equipment (PPE)


Engineering controls are the first and most effective line of defense. All procedures involving the handling of solid **2-(4-(Dimethylamino)phenyl)ethanol** or concentrated solutions should be conducted within a certified chemical fume hood to control airborne dust and vapors.[8][9] Eyewash stations and safety showers must be readily accessible.[1][10]

Personal Protective Equipment (PPE) provides the final barrier between the researcher and the chemical. The selection of PPE must be deliberate and based on a thorough risk assessment of the planned procedure.

PPE Category	Specification	Rationale
Hand Protection	Chemical-resistant gloves (e.g., Nitrile).	Prevents skin contact, which can cause irritation.[9][11][12] Gloves must be inspected for tears or holes before use and changed immediately if contamination is suspected. [13]
Eye Protection	Safety glasses with side shields or chemical splash goggles.	Protects against dust particles and splashes that can cause serious eye irritation.[1][11][12]
Skin and Body Protection	Laboratory coat, long pants, and closed-toe shoes.	Provides a barrier against incidental contact and spills.[9] [14]
Respiratory Protection	NIOSH-approved N95 dust mask or higher.	Required when handling the powder outside of a fume hood or if dust generation is unavoidable. This minimizes the risk of respiratory tract irritation.[2]

Experimental Workflow: PPE Protocol

The integrity of PPE is only as good as the procedure for its use. Donning and doffing PPE in the correct sequence is critical to prevent cross-contamination.

[Click to download full resolution via product page](#)

Caption: PPE Donning and Doffing Workflow.

Section 4: Safe Handling and Storage Protocols

Adherence to methodical handling and storage procedures is essential for mitigating the risks associated with **2-(4-(Dimethylamino)phenyl)ethanol**.

Handling:

- Preparation: Before handling, ensure the work area, particularly inside a chemical fume hood, is clean and uncluttered.[\[14\]](#) Verify that an emergency eyewash and safety shower are accessible and operational.[\[9\]](#)
- Avoid Dust Formation: This compound is a solid. Weighing and transferring should be done carefully to minimize the creation of airborne dust.[\[1\]](#)[\[8\]](#)
- Grounding: When transferring large quantities, ground equipment to prevent static discharge, which could be an ignition source for dust.[\[15\]](#)
- Avoid Contact: Do not allow the chemical to come into contact with eyes, skin, or clothing.[\[1\]](#)[\[16\]](#)
- Hygiene: Do not eat, drink, or smoke in areas where this chemical is handled or stored. Wash hands thoroughly after handling.[\[13\]](#)[\[16\]](#)

Storage:

- Conditions: Store in a cool, dry, and well-ventilated area.[\[1\]](#)[\[8\]](#)[\[9\]](#)
- Container: Keep containers tightly closed to prevent moisture ingress and contamination.[\[1\]](#)[\[8\]](#)
- Inert Atmosphere: For long-term stability and to prevent potential degradation from air exposure, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.[\[1\]](#)[\[4\]](#)
- Incompatibilities: Store away from strong oxidizing agents, as these materials can lead to vigorous and potentially hazardous reactions.[\[1\]](#)[\[9\]](#)

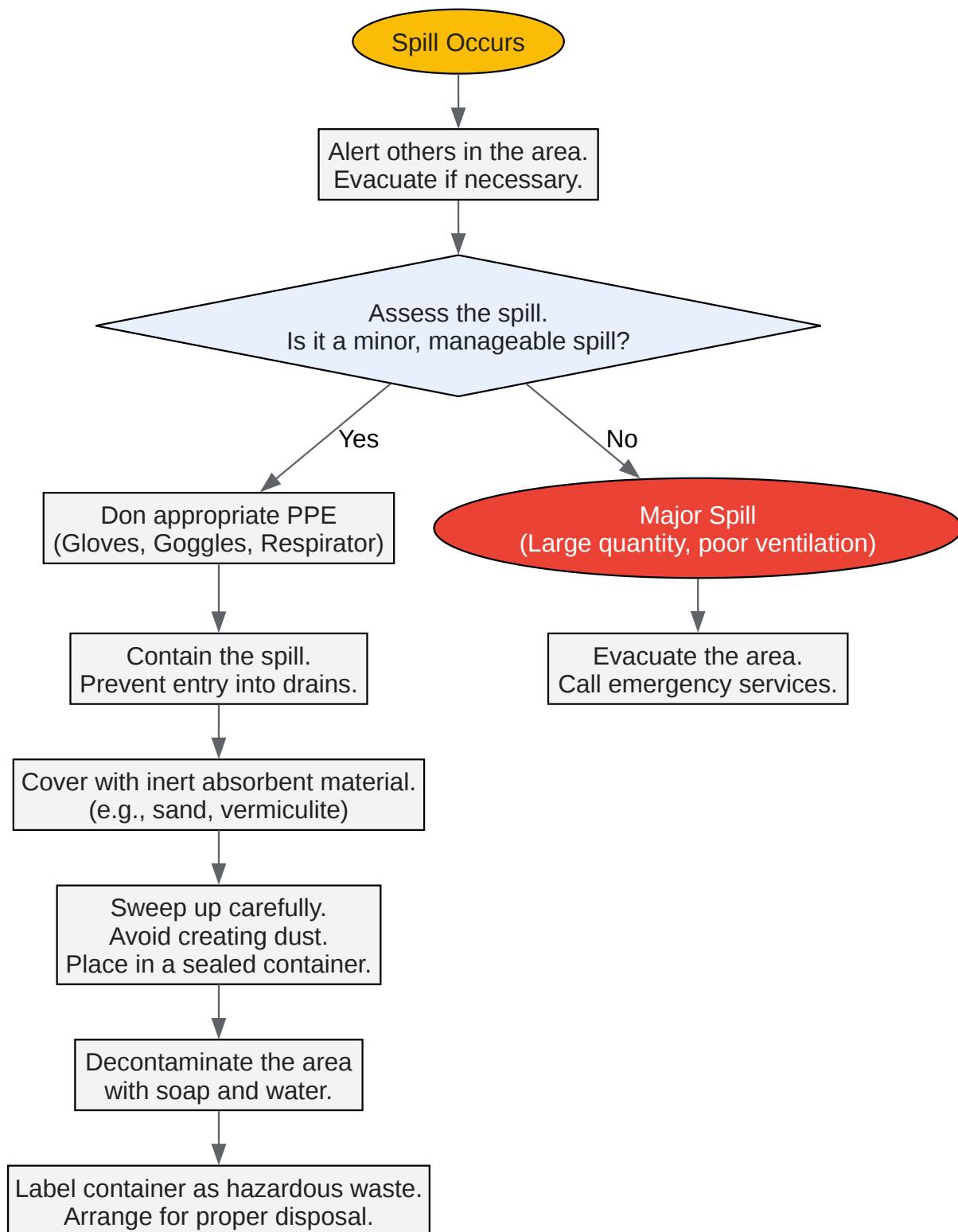
Section 5: Emergency Procedures

Preparedness is key to effectively managing any laboratory incident. All personnel must be familiar with these procedures before beginning work with the compound.

First Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an injury.

Exposure Route	First Aid Protocol
Eye Contact	Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. [1] [8] Remove contact lenses if present and easy to do. [8] Seek immediate medical attention. [1]
Skin Contact	Immediately wash off with soap and plenty of water for at least 15 minutes. [1] [8] Remove contaminated clothing and wash it before reuse. [8] [16] If skin irritation persists, seek medical attention. [1] [8]
Inhalation	Move the person to fresh air. [1] [8] If not breathing, give artificial respiration. [1] [8] If breathing is difficult, provide oxygen. If symptoms such as coughing or shortness of breath occur, seek medical attention. [1]
Ingestion	Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. [1] Never give anything by mouth to an unconscious person. [17] Seek immediate medical attention.


Fire-Fighting Measures

This compound is a combustible solid.

- Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO₂).[\[13\]](#) For fires involving ethanol or other polar solvents, alcohol-resistant foam is necessary because standard foams will break down.[\[18\]](#)
- Hazardous Combustion Products: Thermal decomposition can produce toxic gases, including carbon monoxide (CO), carbon dioxide (CO₂), and nitrogen oxides (NO_x).[\[1\]](#)
- Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous decomposition products.[\[1\]](#)[\[13\]](#)

Accidental Release (Spill) Response

A prompt and correct response to a spill can prevent a minor incident from escalating.

[Click to download full resolution via product page](#)

Caption: Spill Response Decision Workflow.

Step-by-Step Spill Cleanup for a Minor Spill:

- Alert & Assess: Notify personnel in the immediate area.[19][20] Evaluate the spill to ensure you have the appropriate training and equipment to handle it safely.
- PPE: Wear the minimum PPE as described in Section 3: double gloves (nitrile), safety goggles, a lab coat, and an N95 respirator.[20][21]
- Containment: Prevent the powder from spreading or entering drains.[13][15][21]
- Cleanup: Gently sweep up the solid material and place it into a suitable, labeled container for disposal.[1] Avoid actions that create dust. For any remaining residue, you can wet a paper towel to wipe the area, treating the towel as hazardous waste.[20]
- Decontamination: Clean the spill area thoroughly with soap and water.[19][21]
- Disposal: Seal the container with the spilled material and contaminated cleaning supplies. Label it clearly as hazardous waste and follow institutional guidelines for disposal.[19][21]

Section 6: Toxicological Profile

A critical aspect of the safety profile for **2-(4-(Dimethylamino)phenyl)ethanol** is the lack of comprehensive toxicological data. The Safety Data Sheets repeatedly state that "the toxicological properties have not been fully investigated." [1][2]

- Acute Effects: The known acute effects are irritation to the skin, eyes, and respiratory system, as indicated by the GHS classification.[1]
- Chronic Effects: There is no available information on the long-term effects of exposure, such as carcinogenicity, mutagenicity, or reproductive toxicity.[1][2]

Field Insight: The absence of data is not an indication of safety. For novel or under-studied compounds, it is prudent to treat them as potentially having significant chronic toxicity. This "precautionary principle" is the bedrock of safety in a research environment. All handling procedures should be designed to minimize any possibility of exposure.

Section 7: Disposal Considerations

Waste generated from the use of **2-(4-(Dimethylamino)phenyl)ethanol**, including excess reagent, contaminated materials, and spill cleanup debris, must be treated as hazardous waste.[\[10\]](#)

- Collection: Collect waste in a clearly labeled, sealed, and appropriate container.[\[9\]](#)[\[19\]](#)
- Regulations: Do not dispose of this chemical down the drain.[\[1\]](#)[\[2\]](#)[\[13\]](#) All disposal must be in accordance with local, regional, and national hazardous waste regulations.[\[10\]](#) Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.[\[20\]](#)[\[21\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. fishersci.com [fishersci.com]
- 2. labsolu.ca [labsolu.ca]
- 3. 2-[4-(dimethylamino)phenyl]ethanol | 50438-75-0 [chemnet.com]
- 4. 50438-75-0|2-(4-(Dimethylamino)phenyl)ethanol|BLD Pharm [bldpharm.com]
- 5. Synthonix, Inc > 50438-75-0 | 2-(4-(Dimethylamino)phenyl)ethanol [synthonix.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. 2-(4-(Dimethylamino)phenyl)ethanol | CAS 50438-75-0 | Chemical-Suppliers [chemical-suppliers.eu]
- 8. Page loading... [guidechem.com]
- 9. benchchem.com [benchchem.com]
- 10. spillfix.com [spillfix.com]
- 11. Personal Protective Equipment (PPE) – EHS [ehs.mit.edu]
- 12. mcrsafety.com [mcrsafety.com]
- 13. cdhfinechemical.com [cdhfinechemical.com]

- 14. benchchem.com [benchchem.com]
- 15. 2-DIMETHYLAMINOETHANOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 16. aksci.com [aksci.com]
- 17. echemi.com [echemi.com]
- 18. ethanolresponse.com [ethanolresponse.com]
- 19. lin-web.clarkson.edu [lin-web.clarkson.edu]
- 20. umanitoba.ca [umanitoba.ca]
- 21. 5.4.1.1 Incidental Spill Cleanup Procedures | Environment, Health and Safety [ehs.cornell.edu]
- To cite this document: BenchChem. [2-(4-(Dimethylamino)phenyl)ethanol safety and handling precautions]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1583679#2-4-dimethylamino-phenyl-ethanol-safety-and-handling-precautions>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

